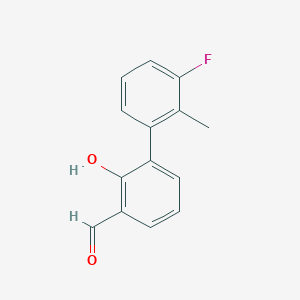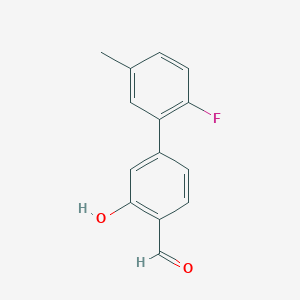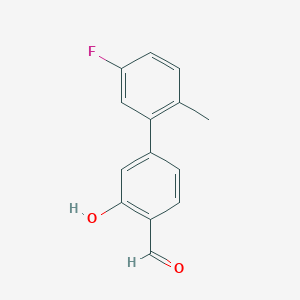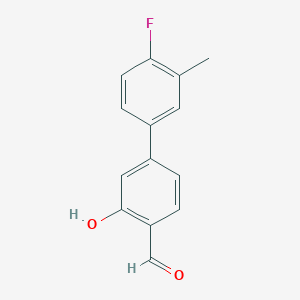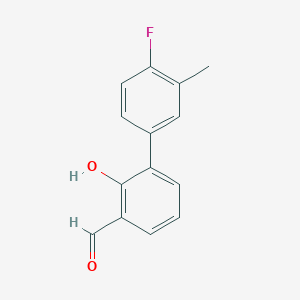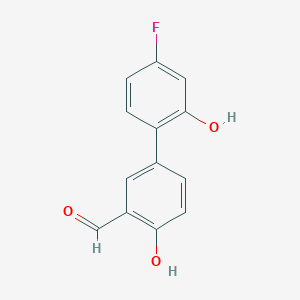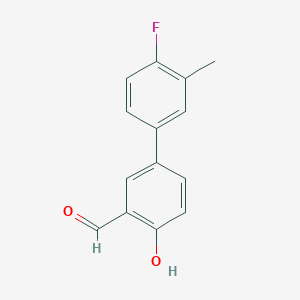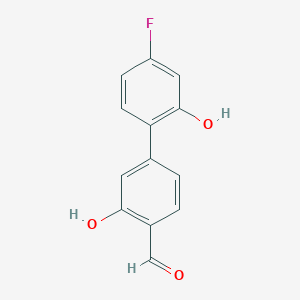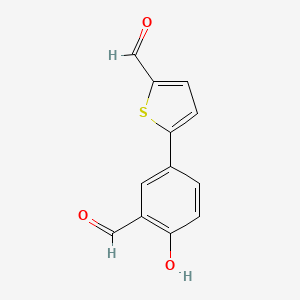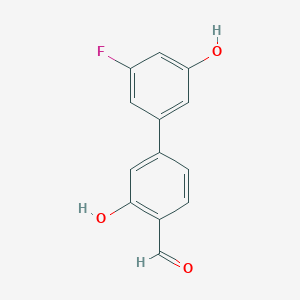
5-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95%
Übersicht
Beschreibung
5-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% (FHF) is a synthetic compound with a wide range of applications in the scientific research field. It is a white to off-white solid with a molecular formula of C9H7FO2 and a molecular weight of 174.14 g/mol. It is soluble in water, ethanol, and chloroform. FHF has been used in a variety of applications, including as an intermediate in the synthesis of pharmaceuticals and other compounds, as a reagent in organic synthesis, and as a tool in biochemical and physiological research.
Wissenschaftliche Forschungsanwendungen
5-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of pharmaceuticals and other compounds, as a reagent in organic synthesis, and as a tool in biochemical and physiological research. 5-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% has also been used to study the structure and function of proteins, enzymes, and other macromolecules. Additionally, it has been used to study the effects of different environmental conditions on proteins and other macromolecules.
Wirkmechanismus
5-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% has been found to interact with macromolecules, such as proteins, enzymes, and other macromolecules, through non-covalent interactions. Specifically, 5-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% binds to the active sites of macromolecules, such as proteins and enzymes, and helps to stabilize their structure and function. Additionally, 5-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% has been found to act as an allosteric inhibitor of enzymes, which can be used to study the structure and function of enzymes and other macromolecules.
Biochemical and Physiological Effects
5-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as tyrosine kinase and cyclooxygenase, which can be used to study the structure and function of these enzymes and other macromolecules. Additionally, 5-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% has been found to modulate the activity of proteins, such as transcription factors, which can be used to study the effects of different environmental conditions on proteins and other macromolecules.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% has a number of advantages and limitations for lab experiments. One of the major advantages of 5-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% is its relatively low cost and availability. Additionally, 5-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% is relatively easy to handle and store, making it an ideal tool for lab experiments. However, 5-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% can be toxic and should be handled with caution. Additionally, 5-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% can be difficult to synthesize and can be prone to oxidation.
Zukünftige Richtungen
There are a number of potential future directions for the use of 5-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% in scientific research. 5-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% could be used to study the structure and function of proteins, enzymes, and other macromolecules in more detail. Additionally, 5-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% could be used to study the effects of different environmental conditions on proteins and other macromolecules. Additionally, 5-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% could be used to study the effects of different drugs on proteins and other macromolecules. Finally, 5-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% could be used to study the effects of different diseases on proteins and other macromolecules.
Synthesemethoden
5-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% can be synthesized via a two-step process. The first step involves the reaction of 3-fluoro-5-hydroxybenzaldehyde and formic acid in the presence of a base, such as potassium carbonate, to form an intermediate product. This intermediate product is then reacted with sodium borohydride in the presence of a catalyst, such as palladium on carbon, to form 5-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95%. This process can be carried out in an inert atmosphere to prevent oxidation of the product.
Eigenschaften
IUPAC Name |
4-(3-fluoro-5-hydroxyphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-11-3-10(4-12(16)6-11)8-1-2-9(7-15)13(17)5-8/h1-7,16-17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMUNTIKXNQAJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685104 | |
| Record name | 3'-Fluoro-3,5'-dihydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol | |
CAS RN |
1261994-60-8 | |
| Record name | 3'-Fluoro-3,5'-dihydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




